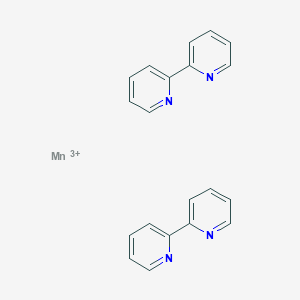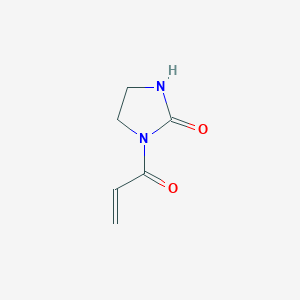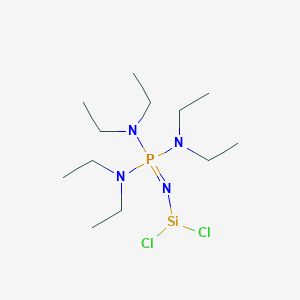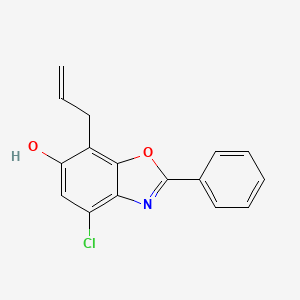
4,4'-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide is a quaternary ammonium compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes two benzylpyridinium moieties linked by a propane-1,3-diyl bridge and counterbalanced by two bromide ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide typically involves the reaction of 1-benzylpyridine with 1,3-dibromopropane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ions can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation and Reduction: The benzylpyridinium moieties can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate. Reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
Nucleophilic Substitution: Products would include the corresponding substituted pyridinium salts.
Oxidation and Reduction: Products would vary depending on the specific redox reaction but could include oxidized or reduced forms of the benzylpyridinium moieties.
Scientific Research Applications
4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in formulations for treating infections.
Mechanism of Action
The mechanism of action of 4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide is primarily based on its ability to interact with biological membranes. The quaternary ammonium groups can disrupt membrane integrity, leading to cell lysis. This compound may also interact with specific molecular targets such as enzymes or receptors, although detailed studies are required to elucidate these interactions fully.
Comparison with Similar Compounds
Similar Compounds
1,1′-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) di(methanesulfonate): Similar structure but with tert-butyl groups instead of benzyl groups.
Piperidine, 4,4’-(1,3-propanediyl)bis-: Similar linker but with piperidine moieties instead of benzylpyridinium.
Uniqueness
4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide is unique due to its specific combination of benzylpyridinium moieties and the propane-1,3-diyl linker. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
121276-71-9 |
|---|---|
Molecular Formula |
C27H28Br2N2 |
Molecular Weight |
540.3 g/mol |
IUPAC Name |
1-benzyl-4-[3-(1-benzylpyridin-1-ium-4-yl)propyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C27H28N2.2BrH/c1-3-8-26(9-4-1)22-28-18-14-24(15-19-28)12-7-13-25-16-20-29(21-17-25)23-27-10-5-2-6-11-27;;/h1-6,8-11,14-21H,7,12-13,22-23H2;2*1H/q+2;;/p-2 |
InChI Key |
JMEBIQUJNJACRZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)CCCC3=CC=[N+](C=C3)CC4=CC=CC=C4.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)



![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)

![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)


![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)

![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
